2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol
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Overview
Description
2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolo(2,3-d)pyrimidine core, which is known for its biological activity. The presence of multiple functional groups, such as amino, hydroxy, and hydroxymethyl groups, contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol typically involves multi-step organic reactions. One common approach is to start with a pyrrolo(2,3-d)pyrimidine derivative, which undergoes a series of functional group transformations. These transformations may include:
Amination: Introduction of the amino group using reagents like ammonia or amines under controlled conditions.
Hydroxylation: Addition of hydroxy groups using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Hydroxymethylation: Introduction of hydroxymethyl groups through reactions with formaldehyde or other carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove oxygen functionalities or to convert carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a bioactive compound, with applications in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-tetrahydro-furan-3,4-diol: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-methyl-tetrahydro-furan-3,4-diol: Contains a methyl group instead of a hydroxymethyl group, leading to different chemical properties.
Uniqueness
The presence of both hydroxy and hydroxymethyl groups in 2-(4-Amino-5-(1-hydroxy-ethyl)-pyrrolo(2,3-d)pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol makes it unique compared to its analogs. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, which are crucial for its biological activity and chemical versatility.
Properties
CAS No. |
76319-88-5 |
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Molecular Formula |
C13H18N4O5 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[4-amino-5-(1-hydroxyethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H18N4O5/c1-5(19)6-2-17(12-8(6)11(14)15-4-16-12)13-10(21)9(20)7(3-18)22-13/h2,4-5,7,9-10,13,18-21H,3H2,1H3,(H2,14,15,16)/t5?,7-,9-,10-,13-/m1/s1 |
InChI Key |
JYIAJJSNXKIKNO-OEOQMHLKSA-N |
Isomeric SMILES |
CC(C1=CN(C2=NC=NC(=C12)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC(C1=CN(C2=NC=NC(=C12)N)C3C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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